molecular formula C18H14N2O3S B5510829 N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B5510829
M. Wt: 338.4 g/mol
InChI Key: IUEBVPZEFVTGEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to this compound involves cyclocondensation reactions and other complex chemical processes. For instance, a series of innovative 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized through various reactions including cyclocondensation and condensation with thioglycolic acid in DMF and with substituted aromatic aldehydes in ethanol (Idrees et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds can be determined using various spectroscopic techniques like IR, 1H NMR, 13C NMR, and Mass spectra. Crystal and molecular structure analysis using X-ray powder structure analysis has been conducted for similar derivatives, revealing intricate details like intermolecular hydrogen bonding and three-dimensional framework structures (Chakraborty et al., 2007).

Chemical Reactions and Properties

The compound and its derivatives exhibit a range of chemical reactions, crucial for their potential applications. For example, Co(II) complexes of related compounds demonstrate fluorescence quenching with alizarin dye, indicating electron transfer processes (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of these compounds are often elucidated through various techniques like elemental analysis, FT-IR, and powder XRD spectra. These studies help in understanding the stability and physical state of the compound under different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other compounds, are crucial for potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been evaluated for cytotoxic and antimicrobial activities, indicating their potential use in medical applications (Nam et al., 2010).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-2-22-13-8-5-9-15-16(13)19-18(24-15)20-17(21)14-10-11-6-3-4-7-12(11)23-14/h3-10H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEBVPZEFVTGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide

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